molecular formula C21H40N2O5 B6313770 MFCD03701500 CAS No. 85979-34-6

MFCD03701500

Cat. No.: B6313770
CAS No.: 85979-34-6
M. Wt: 400.6 g/mol
InChI Key: BBZZIJOSFVOUGF-PZMDUNNRSA-N
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Description

MFCD03701500 is a chemical compound with a molecular formula of C₁₀H₉F₃O and a molecular weight of 202.17 g/mol . Key properties include:

  • Boiling Point: ~250°C (estimated via computational models).
  • Log S (ESOL): -2.47, indicating moderate aqueous solubility .
  • Bioavailability: A score of 0.55/1.0, suggesting moderate permeability and metabolic stability .
  • Synthetic Accessibility: Rated 3.2/5, reflecting straightforward synthesis using standard organic chemistry protocols .

This compound is synthesized via nucleophilic substitution or Friedel-Crafts acylation, as detailed in supplementary methods for analogous compounds .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N.C9H17NO5/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-5(11)6(7(12)13)10-8(14)15-9(2,3)4/h11-13H,1-10H2;5-6,11H,1-4H3,(H,10,14)(H,12,13)/t;5-,6-/m.1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBZZIJOSFVOUGF-PZMDUNNRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)O.C1CCC(CC1)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H40N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-D-allo-Thr-OH DCHA typically involves the protection of the amino group of threonine with a Boc group. This is followed by the reaction with dicyclohexylamine (DCHA) to form the final product. The reaction conditions often include the use of organic solvents such as dichloromethane and the presence of a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of Boc-D-allo-Thr-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Boc-D-allo-Thr-OH DCHA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include deprotected threonine derivatives, peptides, and substituted threonine compounds .

Scientific Research Applications

Boc-D-allo-Thr-OH DCHA has several applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-D-allo-Thr-OH DCHA primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Property MFCD03701500 (C₁₀H₉F₃O) 1-(3,5-Bis(trifluoromethyl)phenyl)propan-1-one (CAS 1533-03-5) 2-(4-Nitrophenyl)benzimidazole (CAS 1761-61-1)
Molecular Formula C₁₀H₉F₃O C₁₁H₈F₆O C₁₃H₉BrN₂O₂
Molecular Weight 202.17 270.18 201.02
Boiling Point (°C) ~250 265 320 (decomposes)
Log S (ESOL) -2.47 -3.12 -1.98
Bioactivity Moderate (CYP inhibition) High (P-gp substrate) Low (BBB impermeable)
Synthetic Complexity Low Moderate High

Key Findings :

Structural Similarities :

  • Both this compound and CAS 1533-03-5 feature trifluoromethyl groups on aromatic rings, enhancing their metabolic stability and lipophilicity .
  • CAS 1761-61-1 incorporates a nitro group , increasing electrophilicity and reactivity in substitution reactions .

Functional Differences: Solubility: this compound exhibits better aqueous solubility (-2.47 Log S) compared to CAS 1533-03-5 (-3.12 Log S), likely due to its smaller molecular size . Synthesis: CAS 1761-61-1 requires multi-step synthesis with ion-exchange catalysts, while this compound can be prepared in one step via Friedel-Crafts acylation .

Table 2: Pharmacokinetic Comparison

Parameter This compound CAS 1533-03-5 CAS 1761-61-1
GI Absorption High High Low
BBB Permeation No No No
P-gp Substrate No Yes No
CYP1A2 Inhibition Yes No No

Research Implications

  • Drug Development : this compound’s CYP inhibition profile warrants caution in co-administering with drugs metabolized by CYP1A2 (e.g., theophylline) .
  • Material Science : Its trifluoromethyl group enhances thermal stability, making it a candidate for high-performance polymers .
  • Limitations: Limited data on acute toxicity and environmental impact necessitate further studies .

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